![molecular formula C6H6ClN3S B1435674 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile CAS No. 1803581-29-4](/img/structure/B1435674.png)
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile
Overview
Description
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile (CDMT) is a novel and promising compound with a wide range of potential applications in scientific research. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and many other potential applications.
Scientific Research Applications
1. Spectroscopic Characterization and Nonlinear Optical Properties
- Spectroscopic Analysis : The compound's structural parameters were analyzed using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods, demonstrating its potential in spectroscopic applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
- Nonlinear Optical (NLO) Properties : This study also investigated the NLO properties of molecules similar to 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile, indicating its relevance in the field of NLO materials.
2. Synthesis of Novel Compounds and Antimicrobial Agents
- Novel Thiazole Derivatives : A study focused on synthesizing new thiazole derivatives incorporating pyridine moiety. The novel thiazoles showed potential as antimicrobial agents, highlighting the versatility of similar compounds in drug discovery (Khidre & Radini, 2021).
3. Synthesis of New 2-(Oxiran-2-yl)-1,3-oxazoles
- Chemical Synthesis : The synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles using a compound structurally related to 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile was reported. This highlights the compound's utility in synthesizing novel organic structures (Shablykin, Volosheniuk, & Brovarets, 2018).
4. Development of Pyrrolo[2,1-b]thiazoles
- Pyrrolo[2,1-b]thiazoles Synthesis : This research developed new pyrrolo[2,1-b]thiazole derivatives, showcasing the potential of compounds like 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile in heterocyclic chemistry (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).
5. Fluorescent Probes and Biomolecule Detection
- Fluorescent Probes : A study on a compound structurally similar to 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile reported its efficient two-photon absorption, making it valuable for biomolecules detection and potentially in cancer diagnosis and treatment (Echevarria, Moreno, Camacho, Salazar, & Hernández, 2012).
properties
IUPAC Name |
4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3S/c1-10(2)6-9-5(7)4(3-8)11-6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYHFPHLNRTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(S1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225303 | |
Record name | 5-Thiazolecarbonitrile, 4-chloro-2-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile | |
CAS RN |
1803581-29-4 | |
Record name | 5-Thiazolecarbonitrile, 4-chloro-2-(dimethylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarbonitrile, 4-chloro-2-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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